molecular formula C17H15NO5 B2886835 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid CAS No. 923854-18-6

3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid

Cat. No.: B2886835
CAS No.: 923854-18-6
M. Wt: 313.309
InChI Key: VLBSXTHFBRVWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid is a complex organic compound that features a benzodioxin ring fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid typically involves the reaction of 1,4-benzodioxane-6-amine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. For example, as an enzyme inhibitor, it may block the active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-2-3-12(17(20)21)8-13(10)18-16(19)11-4-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSXTHFBRVWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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